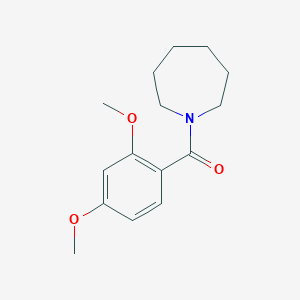

1-(2,4-dimethoxybenzoyl)azepane

Description

Properties

IUPAC Name |

azepan-1-yl-(2,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-12-7-8-13(14(11-12)19-2)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQMBEARDDXGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-dimethoxybenzoyl)azepane can be achieved through various synthetic routes. One common method involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered azepane ring . Another approach involves the Pd/LA-catalyzed decarboxylation and annulation of suitable precursors under mild conditions . Industrial production methods typically rely on these efficient synthetic routes to ensure high yields and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxybenzoyl)azepane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring, allowing for further functionalization.

Common reagents and conditions used in these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized azepane derivatives.

Scientific Research Applications

1-(2,4-Dimethoxybenzoyl)azepane has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing heterocycles.

Biology: Azepane derivatives are explored for their potential as enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzoyl)azepane involves its interaction with specific molecular targets. The benzoyl group and the azepane ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 1-(2,4-dimethoxybenzoyl)azepane with similar compounds:

Physicochemical Properties

- Polarity : Methoxy groups in the target compound increase hydrophilicity compared to CF₃ or bromophenyl analogs.

- Basicity : Diazepane derivatives (e.g., 1-(2-fluorobenzoyl)-1,4-diazepane) exhibit higher basicity due to the second nitrogen, enhancing solubility in acidic media .

- Lipophilicity : Bromine and aromatic groups in ’s compound result in a high LogP (5.187), suggesting greater membrane permeability than methoxy-substituted analogs .

Biological Activity

1-(2,4-Dimethoxybenzoyl)azepane is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer effects, as well as its receptor binding affinities.

Chemical Structure

The compound this compound features a benzoyl moiety linked to an azepane ring, with two methoxy groups on the aromatic ring. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these strains suggest that the compound has a significant inhibitory effect.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data highlights the compound's potential as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The IC50 values were determined using standard MTT assays.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings suggest that the compound may interfere with cancer cell proliferation and could serve as a foundation for further drug development.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific receptors. Studies have shown that it binds selectively to sigma receptors, which are implicated in various physiological processes, including pain modulation and neuroprotection.

Receptor Binding Affinity

Binding assays conducted on human sigma receptors revealed that this compound has a high affinity for σ2 receptors with a Ki value of approximately 8.2 nM. This selectivity over σ1 receptors (with a significantly higher Ki value) suggests that the compound could be used in targeting σ2 receptor-related pathways in therapeutic applications.

Case Studies

A notable case study involved the evaluation of the compound's effects on neuroblastoma cells. The study found that treatment with this compound led to significant apoptosis in neuroblastoma cells, indicating its potential role in cancer therapy targeting neural tumors.

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-dimethoxybenzoyl)azepane in academic research?

The synthesis typically involves benzoylation of azepane using 2,4-dimethoxybenzoyl chloride under nucleophilic acyl substitution conditions. A base (e.g., NaOH) facilitates deprotonation of azepane’s nitrogen, enhancing its nucleophilicity. Reactions are conducted in anhydrous solvents (e.g., dichloromethane) at room temperature to moderate heat (40–60°C) for 12–24 hours . Purification via column chromatography or recrystallization ensures high purity. The use of 2,4-dimethoxybenzoyl chloride (a precursor listed in ) is critical for regioselective acylation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the azepane ring and benzoyl group integration. Methoxy protons ( 3.8–4.0 ppm) and aromatic protons ( 6.4–7.2 ppm) are diagnostic .

- HPLC : A reverse-phase C18 column with a methanol-buffer mobile phase (e.g., sodium acetate/1-octanesulfonate, pH 4.6) resolves impurities. UV detection at 254 nm is optimal for aromatic systems .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (CHNO) and fragmentation patterns .

Q. What biological targets are associated with this compound, and how are they validated?

The compound’s dimethoxybenzoyl group suggests potential interactions with neurological receptors (e.g., serotonin or dopamine receptors) due to structural similarity to arylpiperazine derivatives. In vitro assays using competitive binding studies (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation) validate target engagement. Parallel studies with analogs (e.g., 1-(4-nitrophenyl)azepane in ) highlight the role of substituent electronic effects on affinity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzoyl group influence the compound’s pharmacokinetic properties?

- Methoxy Groups : The 2,4-dimethoxy configuration enhances solubility (logP ~2.5–3.0) compared to nitro or halogen substituents (logP >3.5). This improves bioavailability but may reduce blood-brain barrier penetration .

- Steric Effects : Bulkier substituents at the 2-position hinder azepane ring flexibility, potentially reducing binding to sterically sensitive targets. Comparative molecular dynamics simulations with analogs (e.g., 1-(3,4-diethoxybenzyl)isoquinoline in ) can quantify conformational impacts .

Q. What strategies resolve contradictions in receptor binding data between this compound and its analogs?

Contradictions may arise from differences in assay conditions (e.g., buffer pH, cell lines) or substituent positioning. For example:

- Meta vs. Para Substitution : 1-(3-nitrophenyl)azepane () shows lower affinity for σ receptors than para-substituted analogs due to altered hydrogen bonding.

- Ring Size : Piperidine analogs (e.g., 1-(4-fluorophenyl)piperazine in ) exhibit faster metabolic clearance than azepane derivatives due to reduced ring strain . Cross-validation using orthogonal assays (e.g., SPR, mutagenesis studies) clarifies structure-activity relationships (SAR) .

Q. How can regioselectivity challenges in benzoylation reactions be mitigated during scale-up?

- Catalytic Control : Lewis acids (e.g., AlCl) direct acylation to the azepane nitrogen over competing O-acylation.

- Solvent Optimization : Polar aprotic solvents (e.g., THF) favor N-acylation by stabilizing transition states .

- Temperature Gradients : Stepwise heating (25°C → 60°C) minimizes side reactions. Continuous flow reactors enhance reproducibility in large-scale synthesis .

Q. What computational tools predict the metabolic stability of this compound?

- CYP450 Metabolism : Docking studies (e.g., AutoDock Vina) identify vulnerable sites (e.g., methoxy groups for demethylation).

- ADMET Predictors : Software like Schrödinger’s QikProp estimates hepatic extraction ratios and plasma protein binding (>90% for this compound) . Experimental validation via liver microsome assays (e.g., human CYP3A4) confirms predicted metabolic pathways .

Methodological Considerations

Q. How are stability issues addressed during long-term storage of this compound?

- Light Sensitivity : Amber glass vials and inert atmospheres (N) prevent photodegradation of the benzoyl group.

- Moisture Control : Lyophilization and desiccants (e.g., silica gel) mitigate hydrolysis of the amide bond.

- Purity Monitoring : Periodic HPLC analysis detects degradation products (e.g., free azepane or 2,4-dimethoxybenzoic acid) .

Q. What in vitro models best evaluate the neuropharmacological potential of this compound?

- Primary Neuronal Cultures : Assess neurotoxicity and receptor modulation via calcium imaging or patch-clamp electrophysiology.

- Blood-Brain Barrier (BBB) Models : Immortalized cell lines (e.g., hCMEC/D3) quantify permeability coefficients (P) .

- GPCR Functional Assays : β-arrestin recruitment assays (e.g., TRUPATH) screen for biased agonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.